molecular formula C22H20N2O2S B2958352 N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide CAS No. 317338-15-1

N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide

Cat. No. B2958352
CAS RN: 317338-15-1
M. Wt: 376.47
InChI Key: ZPOJIJUZIJKIGF-UHFFFAOYSA-N
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Description

“N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide” is a chemical compound with the molecular formula C22H20N2O2S. It belongs to the class of benzothiazoles, which are important heterocyclic compounds exhibiting a wide range of biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis method for “this compound” is not available in the retrieved data.


Molecular Structure Analysis

Benzothiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of “this compound” specifically has not been detailed in the retrieved data.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzothiazole derivatives, these properties can vary widely . Specific physical and chemical properties of “this compound” are not available in the retrieved data.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their potent antimicrobial properties. Specifically, compounds with a thiazole ring substituted at the 2,4-positions have shown significant inhibitory activity against various microbial strains. For instance, a compound with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated potent inhibitory activity, comparable to the standard drug vancomycin .

Anticonvulsant Activity

The structural analogs of 4-butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide , such as N 4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides, have been synthesized and evaluated for their anticonvulsant activity. These studies utilized methods like MES and scPTZ to determine efficacy .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been explored for their potential in cancer therapy. A series of thiazole-based compounds were synthesized and their cytotoxicity was assessed on human tumor cell lines. Some derivatives have shown promising results, indicating the potential of 4-butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide in this field .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives are well-documented. These compounds can act on various targets to induce anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases .

Antidiabetic Activity

Thiazoles have been reported to exhibit antidiabetic activity, making them candidates for the development of new antidiabetic drugs. Their ability to modulate blood sugar levels through various mechanisms is a key area of research .

Antiviral Activity

With the ongoing need for effective antiviral agents, thiazole derivatives like 4-butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide are being studied for their potential to inhibit viral replication and treat viral infections .

Neuroprotective Activity

The neuroprotective effects of thiazole compounds are another area of interest. These molecules may play a role in protecting neuronal cells from damage and could be useful in treating neurodegenerative disorders .

Antioxidant Activity

Thiazole derivatives are also known for their antioxidant properties. They can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases and aging processes .

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-2-3-14-26-17-11-8-16(9-12-17)21(25)24-22-23-20-18-7-5-4-6-15(18)10-13-19(20)27-22/h4-13H,2-3,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOJIJUZIJKIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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